molecular formula C27H22F2N4O2 B10901128 2-(4-Fluorophenyl)-4-[[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YL](phenyl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

2-(4-Fluorophenyl)-4-[[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YL](phenyl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10901128
M. Wt: 472.5 g/mol
InChI Key: RFRJIKSRCZAVEU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including fluorophenyl, hydroxy, and pyrazolyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the fluorophenyl groups: This step involves the use of fluorobenzene derivatives in a Friedel-Crafts acylation reaction.

    Final assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrazole ring to a pyrazoline ring using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation products: Carbonyl derivatives.

    Reduction products: Pyrazoline derivatives.

    Substitution products: Amino or thio-substituted derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and hydroxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • 2-(4-Bromophenyl)-4-[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The presence of fluorophenyl groups in 2-(4-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-YLmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro- and bromo-analogues. These properties can enhance its biological activity and make it a more attractive candidate for various applications.

Properties

Molecular Formula

C27H22F2N4O2

Molecular Weight

472.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]-phenylmethyl]-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C27H22F2N4O2/c1-16-23(26(34)32(30-16)21-12-8-19(28)9-13-21)25(18-6-4-3-5-7-18)24-17(2)31-33(27(24)35)22-14-10-20(29)11-15-22/h3-15,23,25,31H,1-2H3

InChI Key

RFRJIKSRCZAVEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(C2=CC=CC=C2)C3=C(NN(C3=O)C4=CC=C(C=C4)F)C)C5=CC=C(C=C5)F

Origin of Product

United States

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